molecular formula C23H21ClFN7O2 B2454749 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049404-57-0

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2454749
CAS No.: 1049404-57-0
M. Wt: 481.92
InChI Key: YQOMGVOOEXGAIR-UHFFFAOYSA-N
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Description

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H21ClFN7O2 and its molecular weight is 481.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques

    The compound has been synthesized through various methods, such as reductive amination and three-step protocols, demonstrating its structural complexity and versatility in chemical synthesis (Mallikarjuna et al., 2014).

  • Structural Exploration

    Advanced techniques like X-ray diffraction, IR, NMR, and LC-MS spectra are utilized for structural characterization, indicating the compound’s significance in structural chemistry and drug design (Benaka Prasad et al., 2018).

Pharmacological and Biological Screening

  • Anticancer and Antituberculosis Properties

    Some derivatives of the compound have shown promising in vitro anticancer activity against specific cancer cell lines and significant antituberculosis activity (Mallikarjuna et al., 2014).

  • Potential CNS Depressant and Anticonvulsant Effects

    Derivatives of the compound exhibit central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity, indicating its relevance in neuropharmacology (Butler et al., 1984).

  • Antifungal Activity

    Novel derivatives have been shown to exhibit antifungal activity, suggesting its application in combating fungal infections (Lv et al., 2013).

Advanced Studies and Applications

  • Quantum Chemical Studies

    Density functional theory (DFT) calculations have been employed to investigate the molecule's stability and reactivity, indicating its significance in theoretical and computational chemistry (Shahana et al., 2020).

  • Molecular Docking and Drug Design

    Molecular docking studies have been conducted to understand the compound's interaction with biological targets, suggesting its potential in rational drug design (Shahana et al., 2020).

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN7O2/c1-15-21(22(27-34-15)18-4-2-3-5-19(18)24)23(33)31-12-10-30(11-13-31)14-20-26-28-29-32(20)17-8-6-16(25)7-9-17/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOMGVOOEXGAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CC4=NN=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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